REACTION_CXSMILES
|
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)[Al+]C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)[Al+]C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)[Al+]C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)[Al+]C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |